tert-Butyl 1,2-dimethyl-2-phenylhydrazine-1-carboxylate
CAS No.: 934391-25-0
Cat. No.: VC8354981
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934391-25-0 |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-(N-methylanilino)carbamate |
| Standard InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(5)14(4)11-9-7-6-8-10-11/h6-10H,1-5H3 |
| Standard InChI Key | QQANFOCZEDAQBI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)N(C)C1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)N(C)C1=CC=CC=C1 |
Introduction
Synthesis and Applications
Hydrazine derivatives are often synthesized through reactions involving hydrazine or its protected forms. The tert-butyl carbamate protection is commonly used to prevent unwanted side reactions during synthesis.
Synthesis Methods
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Hydrazine Protection: The tert-butyl carbamate group is introduced to protect the hydrazine nitrogen, allowing selective reactions at the other nitrogen.
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Alkylation and Arylation: The protected hydrazine can undergo alkylation or arylation reactions to introduce the methyl and phenyl groups.
Potential Applications
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Organic Synthesis: As intermediates in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals.
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Biological Activity: Some hydrazine derivatives exhibit biological activity, though specific data for this compound is lacking.
Comparison with Similar Compounds
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